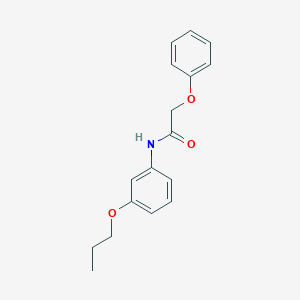![molecular formula C27H30N2O2 B268554 2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl propyl ether](/img/structure/B268554.png)
2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl propyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylmethyl)piperazin-1-ylmethanone: is a chemical compound with the molecular formula C27H30N2O2 and a molecular weight of 414.5 g/mol . This compound is characterized by its complex structure, which includes a piperazine ring substituted with a diphenylmethyl group and a propoxyphenyl methanone moiety.
Métodos De Preparación
The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the diphenylmethyl group and the propoxyphenyl methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Diphenylmethyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(Diphenylmethyl)piperazin-1-ylmethanone: has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
4-(Diphenylmethyl)piperazin-1-ylmethanone: can be compared with similar compounds, such as:
- 4-(Diphenylmethyl)piperazin-1-ylmethanone
- 4-(Diphenylmethyl)piperazin-1-ylmethanone
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 4-(Diphenylmethyl)piperazin-1-ylmethanone
Propiedades
Fórmula molecular |
C27H30N2O2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(4-benzhydrylpiperazin-1-yl)-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C27H30N2O2/c1-2-21-31-25-16-10-9-15-24(25)27(30)29-19-17-28(18-20-29)26(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,26H,2,17-21H2,1H3 |
Clave InChI |
XOEWHNVUZACYJY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268471.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B268472.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B268474.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B268475.png)


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide](/img/structure/B268478.png)
![N-[3-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268482.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B268483.png)
![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)

![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)
![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)

